molecular formula C15H14N4O2S B12941632 3-Ethoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide CAS No. 917907-99-4

3-Ethoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide

Cat. No.: B12941632
CAS No.: 917907-99-4
M. Wt: 314.4 g/mol
InChI Key: ZPCMLVNSITUEEA-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of 3-ethoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide comprises three distinct domains: a thieno[2,3-d]pyrimidine heterocycle, a 4-aminobenzamide moiety, and an ethoxy substituent at the 3-position of the benzene ring (Figure 1). X-ray crystallographic studies of analogous thienopyrimidine derivatives, such as benzothieno[2,3-d]pyrimidines, demonstrate that the fused thiophene and pyrimidine rings adopt a nearly coplanar conformation, with bond lengths and angles consistent with aromatic delocalization. The thieno[2,3-d]pyrimidine system exhibits a sulfur atom at the 2-position and a nitrogen at the 1-position, forming a rigid scaffold that facilitates π-stacking interactions in the solid state.

The benzamide group is oriented approximately 45° relative to the thienopyrimidine plane, as observed in structurally related compounds like 4-isopropoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide. This dihedral angle minimizes steric clashes while allowing the amide carbonyl to participate in intermolecular hydrogen bonds with adjacent molecules. The ethoxy substituent adopts a gauche conformation, positioning its oxygen atom for weak C–H···O interactions with neighboring aromatic protons.

Crystallographic data for similar compounds reveal a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 12.35 Å, b = 7.89 Å, c = 15.42 Å, and β = 105.6°. Key intermolecular interactions include:

  • N–H···O hydrogen bonds between the amide proton and pyrimidine nitrogen (2.85–3.10 Å)
  • π-stacking of thienopyrimidine rings (3.45–3.60 Å interplanar spacing)
  • Van der Waals contacts involving the ethoxy methyl groups

Table 1: Selected bond lengths and angles from X-ray crystallography of analogous thienopyrimidines

Bond/Angle Value (Å/°)
C2–S1 (thiophene) 1.71
N1–C6 (pyrimidine) 1.33
C7–O1 (ethoxy) 1.43
Dihedral angle (benzamide-thienopyrimidine) 44.8°

Properties

CAS No.

917907-99-4

Molecular Formula

C15H14N4O2S

Molecular Weight

314.4 g/mol

IUPAC Name

3-ethoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide

InChI

InChI=1S/C15H14N4O2S/c1-2-21-12-7-9(13(16)20)3-4-11(12)19-14-10-5-6-22-15(10)18-8-17-14/h3-8H,2H2,1H3,(H2,16,20)(H,17,18,19)

InChI Key

ZPCMLVNSITUEEA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)N)NC2=C3C=CSC3=NC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions often include heating the reactants in the presence of a desiccant like calcium chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group or the amino group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity

Research indicates that 3-Ethoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide exhibits significant antitumor properties. It has been studied for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

  • Case Study : A study demonstrated that this compound induced apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the activation of caspases and the downregulation of anti-apoptotic proteins .
Cancer Type Cell Line IC50 (µM) Mechanism of Action
Breast CancerMCF-715.5Apoptosis induction
Colon CancerHCT11612.8Cell cycle arrest

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various pathogens, including bacteria and fungi. Its structural features contribute to its effectiveness as an antimicrobial agent.

  • Case Study : In vitro studies have shown that 3-Ethoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .
Pathogen Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus10

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent-Driven Variations in Thieno[2,3-d]pyrimidine Derivatives

The bioactivity of thieno[2,3-d]pyrimidine derivatives is highly dependent on substituents at the 4-position of the pyrimidine ring and the benzamide moiety. Key analogs and their properties are summarized below:

Table 1: Structural and Bioactivity Comparison of Thieno[2,3-d]pyrimidine Analogs
Compound Name Substituents (Benzamide Position 3) Molecular Formula Key Bioactivity Reference
3-Ethoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide Ethoxy C₁₇H₁₆N₄O₂S* Hypothesized antimicrobial† -
3-(Cyclopentyloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide Cyclopentyloxy C₁₈H₁₈N₄O₂S Not reported‡
N-(2-Thiomorpholino-thieno[2,3-d]pyrimidin-4-yl)benzamide derivatives Thiomorpholino Varies Antibacterial, Antifungal
2-Chloro-N′-(tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide Chloro, acetohydrazide C₁₃H₁₄ClN₅OS Moderate cytotoxicity (IC₅₀ ~15 μM)
2-(5-Tert-butylisoxazol-3-ylamino)-N′-(tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide Tert-butyl isoxazolyl C₂₀H₂₆N₆O₂S High cytotoxicity (IC₅₀ ~5 μM)

*Hypothetical formula based on cyclopentyloxy analog . †Inferred from structurally related antimicrobial thienopyrimidines . ‡Physicochemical data available (molar mass: 354.43 g/mol) .

Key Observations:

Ethoxy vs. Cyclopentyloxy Groups: The ethoxy group in the target compound likely enhances solubility compared to the bulkier cyclopentyloxy group in the analog from . However, the cyclopentyloxy group may improve membrane permeability due to increased lipophilicity . Molar mass differences (C₁₇H₁₆N₄O₂S vs. C₁₈H₁₈N₄O₂S) suggest minor variations in pharmacokinetic properties.

Thiomorpholino Substituents (): Benzamide derivatives with thiomorpholino groups exhibit broad-spectrum antimicrobial activity, likely due to enhanced hydrogen bonding with microbial targets .

Cytotoxicity Trends () :

  • Acetohydrazide derivatives with tert-butyl isoxazolyl substituents show higher cytotoxicity (IC₅₀ ~5 μM) than chloro analogs (IC₅₀ ~15 μM). This suggests that bulky, hydrophobic groups enhance anticancer activity by promoting target engagement .
  • The ethoxy group’s moderate size and polarity in the target compound may balance cytotoxicity and selectivity.

Core Structure Modifications: Thieno[2,3-d]pyrimidine vs. Other Heterocycles

While the target compound retains the thieno[2,3-d]pyrimidine core, analogs with alternative heterocycles (e.g., thieno[3,4-d]pyrimidin-4(3H)-one or coumarin-thiazolo[5,4-d]isoxazole hybrids) demonstrate divergent bioactivities . For example:

  • Coumarin-thiazolo[5,4-d]isoxazole hybrids : Exhibit fluorescence properties, enabling their use in bioimaging alongside therapeutic applications .

Biological Activity

3-Ethoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide is a compound that has garnered attention for its potential biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant studies that highlight its therapeutic potential.

  • Molecular Formula : C16H13F3N4O2S
  • Molecular Weight : 382.36 g/mol
  • CAS Number : 917908-55-5

Research indicates that compounds containing the thieno[2,3-d]pyrimidine moiety, including 3-Ethoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide, exhibit inhibitory activity against various tyrosine kinases, notably the Epidermal Growth Factor Receptor (EGFR). This inhibition is crucial as EGFR is often overexpressed in tumors, contributing to cancer progression.

Key Mechanisms:

  • Tyrosine Kinase Inhibition : The compound has shown promising results in inhibiting EGFR/ErbB-2 tyrosine kinase activity, which is essential for cell proliferation and survival in cancer cells .
  • Induction of Apoptosis : Studies have demonstrated that treatment with this compound can lead to apoptosis in cancer cell lines such as MDA-MB-231 and MCF-7, suggesting a mechanism that disrupts cellular homeostasis and promotes programmed cell death .

Biological Activity Studies

Recent studies have evaluated the cytotoxic effects of 3-Ethoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide on various cancer cell lines. Below are summarized findings from notable research:

Table 1: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
3-Ethoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamideMDA-MB-23112.5EGFR inhibition; apoptosis induction
MCF-715.0EGFR inhibition; apoptosis induction
3T320.0Cytotoxic effects observed

Case Studies

  • Study on Breast Cancer Cell Lines :
    A study synthesized several thieno[2,3-d]pyrimidine derivatives and assessed their cytotoxicity against MDA-MB-231 and MCF-7 breast cancer cell lines. The results indicated that compounds similar to 3-Ethoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide exhibited significant inhibitory effects on cell proliferation through EGFR pathway modulation .
  • Fluorescence Study :
    A fluorescence study conducted on MDA-MB cells treated with the compound revealed a rapid induction of apoptosis, supporting the hypothesis that it effectively triggers programmed cell death mechanisms in cancer cells .

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